Boc-D-tyr(2,6-CL2-bzl)-OH
CAS No.: 69541-62-4
Cat. No.: VC21541242
Molecular Formula: C21H23Cl2NO5
Molecular Weight: 440,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 69541-62-4 |
---|---|
Molecular Formula | C21H23Cl2NO5 |
Molecular Weight | 440,32 g/mole |
IUPAC Name | (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 |
Standard InChI Key | DODHIGHXRDNRPP-GOSISDBHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Chemical Identity and Structure
Boc-D-Tyr(2,6-CL2-Bzl)-OH represents a protected form of D-tyrosine, featuring two key protective groups that modify its reactivity profile. This compound is characterized by specific identifiers and structural elements that define its chemical identity.
Identification Parameters
The compound is primarily identified by its CAS registry numbers, with variations appearing in chemical databases. The predominant CAS number is 69541-62-4, though the related L-isomer appears under CAS 40298-71-3 . The molecular formula is definitively established as C21H23Cl2NO5, resulting in a molecular weight of 440.32 g/mol . This structure contains a D-tyrosine core with protective modifications that serve specific synthetic purposes.
Nomenclature and Synonyms
This compound is known by several synonyms in scientific literature and commercial catalogs, reflecting variations in naming conventions:
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Boc-D-Tyr(2,6-Cl2-Bzl)-OH (primary name)
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Boc-D-Tyr(2,6-di-Cl-Bzl)-OH
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O-[(2,6-Dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-D-tyrosine
These naming variations all describe the same chemical entity but emphasize different structural aspects or use different abbreviated forms.
Structural Components
The compound consists of several functional components that define its chemical behavior:
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A D-tyrosine amino acid core (the D-enantiomer of tyrosine)
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A tert-butyloxycarbonyl (Boc) protective group on the amino functionality
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A 2,6-dichlorobenzyl (2,6-CL2-Bzl) group protecting the phenolic hydroxyl
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A free carboxylic acid group available for coupling reactions
The presence of these specific structural elements creates a molecule with selective reactivity patterns essential for controlled peptide synthesis protocols.
Physical and Chemical Properties
Understanding the physical and chemical properties of Boc-D-Tyr(2,6-CL2-Bzl)-OH is crucial for its appropriate handling and application in research settings. The compound exhibits specific properties that influence its behavior in various chemical environments.
Thermal Properties
The compound demonstrates defined thermal behavior with a melting point range of 128-130°C, which is an important parameter for confirming identity and purity . Its estimated boiling point is considerably higher at approximately 594.0±50.0°C (predicted value), reflecting the compound's molecular weight and intermolecular forces .
Density and Solubility
The predicted density of Boc-D-Tyr(2,6-CL2-Bzl)-OH is approximately 1.305±0.06 g/cm³ . Regarding solubility, the compound demonstrates typical behavior for protected amino acids, showing good solubility in common organic solvents (e.g., dichloromethane, DMF, DMSO) while exhibiting limited solubility in aqueous environments due to its hydrophobic protecting groups . This solubility profile is advantageous for its application in organic synthesis protocols.
Chemical Reactivity
The compound's reactivity is defined by its functional groups:
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The carboxylic acid group remains available for peptide bond formation
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The amine functionality is protected by the Boc group, which is stable to basic conditions but can be selectively removed under acidic conditions
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The phenolic hydroxyl is protected by the 2,6-dichlorobenzyl group, providing steric hindrance that prevents unwanted side reactions
These properties make it particularly suitable for controlled peptide synthesis where sequential deprotection and coupling steps are required.
Synthesis and Preparation Methods
The synthesis of Boc-D-Tyr(2,6-CL2-Bzl)-OH involves strategic protection of functional groups to create a useful building block for peptide chemistry. The methods employed focus on regioselective protection while maintaining stereochemical integrity.
General Synthetic Approach
The synthesis typically proceeds through a multi-step process:
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Protection of the amino group of D-tyrosine using di-tert-butyl dicarbonate (Boc2O) in basic conditions
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Protection of the phenolic hydroxyl using 2,6-dichlorobenzyl chloride
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Purification steps to ensure stereochemical purity and removal of side products
The stereochemical integrity of the D-configuration must be maintained throughout the synthesis, as this is a critical feature of the final compound.
Protection Strategies
The compound incorporates two distinct protection strategies:
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The amino group is protected with a Boc group, which is typically introduced using Boc anhydride in the presence of a base such as triethylamine or sodium hydroxide
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The phenolic hydroxyl is protected with a 2,6-dichlorobenzyl group, which provides steric hindrance and enhanced stability compared to unsubstituted benzyl protection
These protection strategies create orthogonality in deprotection conditions, allowing selective removal of either group under different reaction conditions.
Purification Methods
Purification of Boc-D-Tyr(2,6-CL2-Bzl)-OH typically involves:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvent mixtures
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Quality control via melting point determination, HPLC analysis, and spectroscopic methods to confirm identity and purity
The purified compound should meet specific criteria for purity (typically ≥95%) to be suitable for peptide synthesis applications.
Applications in Peptide Chemistry
Boc-D-Tyr(2,6-CL2-Bzl)-OH serves as a valuable building block in peptide chemistry, offering specific advantages in the synthesis of complex peptides and peptidomimetics.
Role in Peptide Synthesis
The compound is primarily utilized in peptide synthesis protocols where controlled reactivity is essential:
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It allows for the incorporation of D-tyrosine residues into peptides, which can enhance resistance to enzymatic degradation
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The protected nature of the amino and phenolic groups prevents unwanted side reactions during coupling
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The free carboxylic acid remains available for peptide bond formation
These features make it particularly valuable in the synthesis of peptides with specific conformational requirements or enhanced stability profiles.
Specialty Applications
Boc-D-Tyr(2,6-CL2-Bzl)-OH finds application in several specialized areas:
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Development of peptidomimetics with enhanced pharmacological properties
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Synthesis of peptides with increased resistance to proteolytic degradation
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Creation of peptide-based research tools for biological studies
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Investigation of structure-activity relationships in peptide hormones and neurotransmitters
Parameter | Specification | Reference |
---|---|---|
CAS Number | 69541-62-4 | |
Molecular Formula | C21H23Cl2NO5 | |
Molecular Weight | 440.32 g/mol | |
Melting Point | 128-130°C | |
Minimum Purity | ≥95% | |
Physical State | Solid |
These specifications allow researchers to select appropriate products for their specific applications and quality requirements.
Comparative Analysis with Related Compounds
Understanding how Boc-D-Tyr(2,6-CL2-Bzl)-OH compares to related compounds provides valuable context for researchers selecting appropriate building blocks for specific applications.
Comparison with L-Isomer
The L-isomer (Boc-Tyr(2,6-CL2-Bzl)-OH) differs from the D-isomer primarily in stereochemistry:
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The L-isomer corresponds to the naturally occurring configuration of tyrosine
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The D-isomer offers enhanced resistance to natural proteases
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Both share similar protection strategies but result in peptides with different conformational properties
This stereochemical difference is crucial when designing peptides with specific biological activities or conformational requirements.
Alternative Protection Strategies
Several alternative protection strategies exist for tyrosine:
Protection Strategy | Advantages | Disadvantages |
---|---|---|
Boc-D-Tyr(2,6-CL2-Bzl)-OH | Enhanced stability, orthogonal deprotection | Requires harsher deprotection conditions |
Fmoc-D-Tyr(tBu)-OH | Milder deprotection conditions | Different solubility profile |
Boc-D-Tyr(Bzl)-OH | Simpler structure | Less stable protection |
Boc-D-Tyr(2-Br-Z)-OH | Alternative halogenated protection | Different reactivity profile |
These alternatives offer researchers options when selecting building blocks based on specific synthetic requirements and deprotection strategies .
Structure-Function Relationships
The specific features of Boc-D-Tyr(2,6-CL2-Bzl)-OH influence its function in peptide synthesis:
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The 2,6-dichlorobenzyl protection provides enhanced steric hindrance compared to unsubstituted benzyl protection
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The D-configuration alters the conformational preferences of resulting peptides
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The combination of Boc and dichlorobenzyl groups creates orthogonality in deprotection strategies
These structure-function relationships guide the selection of this particular derivative for specific peptide synthesis applications.
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